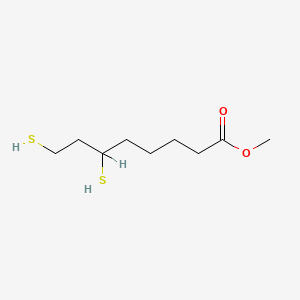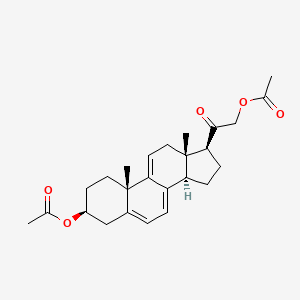![molecular formula C11H10N4O2S B1222998 ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate CAS No. 5282-20-2](/img/structure/B1222998.png)
ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C₁₁H₁₀N₄O₂S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate typically involves multicomponent reactions. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature. The reaction proceeds through a series of steps, including conjugate addition, intramolecular heterocyclization, and regioselective alkylation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential as enzyme inhibitors or receptor ligands.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as adenosine receptor ligands, modulating receptor activity and influencing cellular signaling pathways. This activity can lead to various biological effects, such as glucose homeostasis regulation .
Comparison with Similar Compounds
Similar Compounds
2-{[6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl]thio}acetamide: A potent and selective adenosine A2B receptor agonist.
6-Amino-3,5-dicyano-2-pyridinyl derivatives: These compounds share the dicyanopyridine scaffold and exhibit similar biological activities.
Uniqueness
Ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate is unique due to its specific functional groups and the resulting chemical properties
Properties
CAS No. |
5282-20-2 |
|---|---|
Molecular Formula |
C11H10N4O2S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
ethyl 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C11H10N4O2S/c1-2-17-9(16)6-18-11-8(5-13)3-7(4-12)10(14)15-11/h3H,2,6H2,1H3,(H2,14,15) |
InChI Key |
XAWLFKGEPVBUIF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=C(C=C(C(=N1)N)C#N)C#N |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C(C(=N1)N)C#N)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















